

An In-depth Technical Guide to the Chemical Properties of Valeric Acid

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Compound of Interest

Compound Name: Valeric acid

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Valeric acid, systematically known as pentanoic acid, is a five-carbon straight-chain alkyl carboxylic acid with the chemical formula $\text{CH}_3(\text{CH}_2)_3\text{COOH}$.^{[1][2]} It is a naturally occurring compound found in the perennial flowering plant *Valeriana officinalis*, from which its common name is derived.^{[1][3][4]} This guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

Valeric acid is a colorless, oily liquid with a characteristic unpleasant, pungent odor.^{[3][5][6]} The quantitative physicochemical properties of **valeric acid** are summarized in the table below, providing essential data for laboratory and industrial applications.

Table 1: Physicochemical Properties of **Valeric Acid**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O ₂	[1][7]
Molar Mass	102.13 g/mol	[1][8]
Appearance	Colorless liquid	[1][8]
Density	0.930 - 0.939 g/cm ³ at 20-25 °C	[1][3][8]
Melting Point	-34.5 °C	[1][8]
Boiling Point	185-187 °C at 760 mmHg	[1][4]
pKa (Acidity Constant)	4.82 - 4.84 at 25 °C	[1][5][8]
Solubility in Water	24 - 49.7 g/L at 20-25 °C	[1][3]
Solubility in Organic Solvents	Soluble in alcohol, ether, chloroform	[3][5][6]
Vapor Pressure	0.15 - 0.196 mmHg at 20-25 °C	[5][7][8]
Refractive Index (n ²⁰ /D)	1.408	[5][7][9]
Flash Point	86 - 95 °C	[8][10]
LogP (Octanol-water partition coeff.)	1.39 - 1.8	[5][10]

Acidity and Reactivity

As a typical short-chain carboxylic acid, **valeric acid**'s chemistry is dominated by the carboxyl (-COOH) functional group.

Acidity

With a pKa of approximately 4.82, **valeric acid** is a weak acid.[1][8] In aqueous solutions, it partially dissociates to form the valerate (or pentanoate) anion and a proton. At physiological pH, it exists predominantly in its ionized form, the valerate ion (C₄H₉COO⁻).[1] The acidity

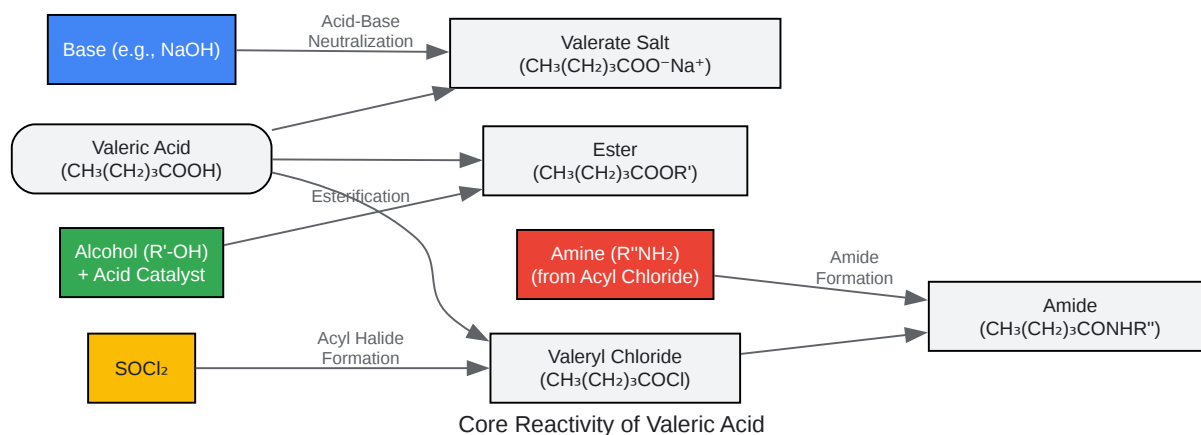
allows it to react exothermically with bases, both organic and inorganic, to form water and the corresponding valerate salt.[5] It can also react with active metals to produce hydrogen gas.[5]

Core Reactivity

Valeric acid undergoes reactions characteristic of carboxylic acids, including the formation of amides, esters, anhydrides, and acyl chlorides.[1] These reactions typically involve nucleophilic substitution at the carbonyl carbon.

- **Esterification:** Reacts with alcohols in the presence of an acid catalyst (e.g., H_2SO_4) to form esters.[11] These esters, such as ethyl valerate and pentyl valerate, often have pleasant, fruity odors and are used as flavoring agents and in perfumery.[1][2]
- **Amide Formation:** Can be converted to amides through reaction with amines, often requiring activation of the carboxylic acid (e.g., by forming the acyl chloride).
- **Reduction:** The carboxyl group can be reduced to a primary alcohol (1-pentanol) using strong reducing agents like lithium aluminum hydride (LiAlH_4).
- **Acyl Halide Formation:** Reacts with reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5) to form valeryl chloride, a more reactive intermediate used for synthesizing other derivatives.[1]

The following diagram illustrates the primary reactivity pathways of **valeric acid**.



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Core Reactivity of Valeric Acid

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the standard method for determining the acid dissociation constant (pKa) of a weak acid like **valeric acid**.

Objective: To determine the pKa of **valeric acid** by monitoring pH changes during titration with a strong base.

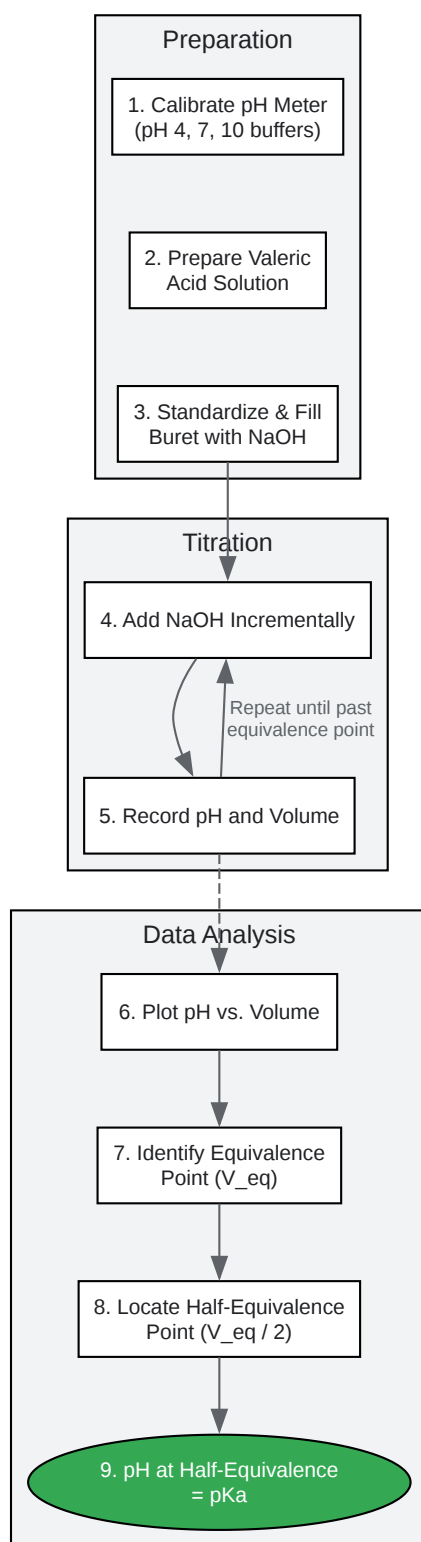
Materials:

- **Valeric acid** solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter with electrode
- Buret, magnetic stirrer, and stir bar
- Beaker or titration vessel

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[\[12\]](#)
- Sample Preparation: Accurately pipette a known volume (e.g., 25.0 mL) of the **valeric acid** solution into a beaker.
- Titration Setup: Immerse the pH electrode and a magnetic stir bar into the acid solution. Position the buret filled with the standardized NaOH solution above the beaker.
- Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.[\[12\]](#)
- Equivalence Point: As the pH begins to change more rapidly, reduce the increment size. Continue titrating until the pH has stabilized well past the equivalence point (the steepest part of the curve).
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the volume of NaOH at the equivalence point (V_{eq}), which corresponds to the inflection point of the curve.
 - The half-equivalence point occurs at $V_{eq} / 2$. At this volume, the concentrations of **valeric acid** and its conjugate base (valerate) are equal.
 - According to the Henderson-Hasselbalch equation ($pH = pK_a + \log([A^-]/[HA])$), when $[A^-] = [HA]$, the pH is equal to the pK_a .[\[13\]](#) Determine the pH from the titration curve at the half-equivalence point to find the pK_a of **valeric acid**.[\[14\]](#)

The workflow for this experiment is visualized below.



Workflow for pKa Determination via Titration

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Workflow for pKa Determination via Titration

Synthesis of Ethyl Valerate (Esterification)

This protocol describes a standard Fischer esterification to produce an ester from **valeric acid**.

Objective: To synthesize ethyl valerate from **valeric acid** and ethanol.

Materials:

- **Valeric acid**
- Ethanol (absolute)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine **valeric acid** and an excess of ethanol (e.g., a 2:1 or 3:1 molar ratio of alcohol to acid).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~5% of the acid volume) to the mixture while cooling the flask in an ice bath.[\[11\]](#)
[\[15\]](#)
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted acid and catalyst), and finally with brine.

- Separate the organic layer.
- Drying and Isolation: Dry the organic layer (the crude ester) over anhydrous magnesium sulfate, filter, and remove the excess ethanol and solvent via distillation to yield the final product, ethyl valerate.

Biological and Metabolic Context

Valeric acid is a short-chain fatty acid (SCFA) that is not only found in plants but is also produced by gut microbiota through anaerobic fermentation.[\[16\]](#)[\[17\]](#)

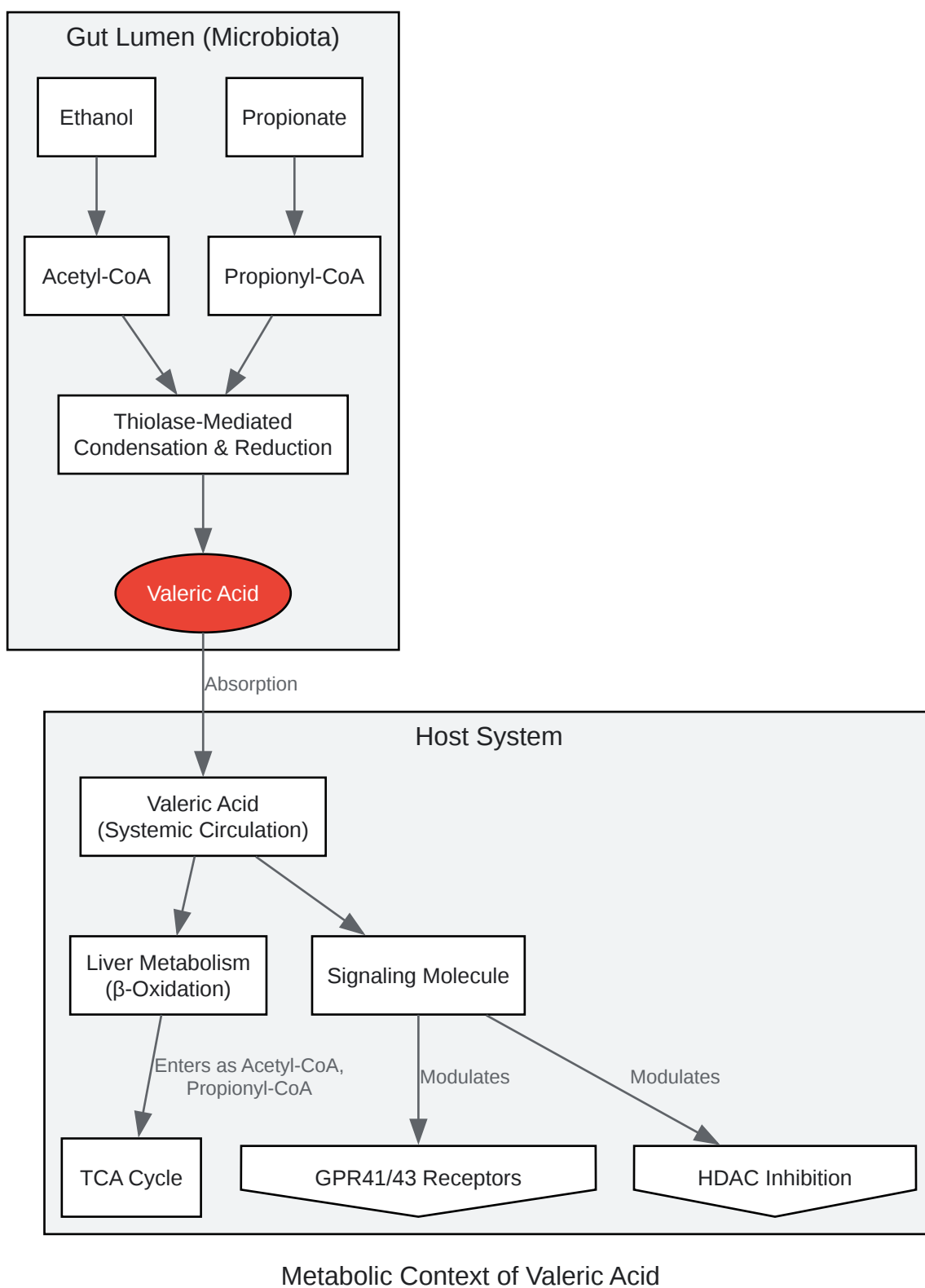
Microbial Biosynthesis

In the gut, one key pathway for **valeric acid** production involves the condensation of ethanol and propionate.[\[16\]](#)[\[18\]](#) Ethanol is oxidized to acetyl-CoA, and propionate is activated to propionyl-CoA. These two molecules then undergo a series of enzymatic reactions, including a thiolase-mediated condensation, to form **valeric acid**.[\[16\]](#)[\[19\]](#)

Signaling and Metabolism

Once produced, **valeric acid** can be absorbed into systemic circulation. It acts as a signaling molecule by binding to free fatty acid receptors (e.g., GPR41/FFAR3 and GPR43/FFAR2) and as a histone deacetylase (HDAC) inhibitor, thereby influencing processes like inflammation, insulin sensitivity, and gene expression.[\[16\]](#)[\[18\]](#) In the liver, it can be metabolized via beta-oxidation into acetyl-CoA and propionyl-CoA, which then enter central energy pathways like the TCA cycle.[\[16\]](#)

The diagram below outlines the microbial biosynthesis and subsequent metabolic signaling of **valeric acid**.



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Metabolic Context of **Valeric Acid**

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References

- 1. Valeric acid - Wikipedia [en.wikipedia.org]
- 2. Valeric_acid [chemeurope.com]
- 3. grokipedia.com [grokipedia.com]
- 4. veeprho.com [veeprho.com]
- 5. Valeric acid | 109-52-4 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 109-52-4 [yufenggpp.com]
- 8. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. chemimpex.com [chemimpex.com]
- 10. manavchem.com [manavchem.com]
- 11. Following eq. 10.17 , write an equation for the preparation of ethyl pent.. [askfilo.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. web.williams.edu [web.williams.edu]
- 14. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 15. uakron.edu [uakron.edu]
- 16. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 17. metabolon.com [metabolon.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
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